Cas no 36545-53-6 (6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)-)
![6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)- structure](https://fr.kuujia.com/scimg/cas/36545-53-6x500.png)
36545-53-6 structure
Nom du produit:6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)-
6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)- Propriétés chimiques et physiques
Nom et identifiant
-
- 6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)-
- Cycloheterophyllin
- 6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-
- Acylated oxime isatin derivative,18
- cycloheterphyllin
- HMS2269P06
- LMPK12110921
- 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methyl-2-butenyl)-6-(2-methyl-1-propenyl)-6H,7H,11H-bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one, 9CI
- HY-N3667
- CS-0024025
- FS-9310
- CHEBI:175844
- MLS000697580
- 6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{16,21]docosa-1(14),3(12),4,6,8,15,17,21-octaen-13-one
- CHEMBL461820
- BDBM53429
- 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one
- AKOS032961800
- 6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4,6,8,15,17,21-octaen-13-one
- cid_5316250
- NCGC00247520-01
- DTXSID20957840
- SMR000470928
- 36545-53-6
- 6H,7H,11H-Bis(1)benzopyrano(4,3-b'':6',7'-e)pyran-7-one, 2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-butenyl)-6-(2-methyl-1-propenyl)-, (+)-
- DA-62590
- SCHEMBL26679503
-
- MDL: MFCD20275015
- Piscine à noyau: InChI=1S/C30H30O7/c1-14(2)7-8-17-27-16(9-10-30(5,6)37-27)25(33)24-26(34)23-22(11-15(3)4)35-21-13-20(32)19(31)12-18(21)29(23)36-28(17)24/h7,9-13,22,31-33H,8H2,1-6H3
- La clé Inchi: ZZPIXEJZTXAVCX-UHFFFAOYSA-N
- Sourire: O=C(C1=C2O)C(C(/C=C(C)\C)OC3=CC(O)=C(O)C=C34)=C4OC1=C(C/C=C(C)\C)C5=C2C=CC(C)(C)O5
Propriétés calculées
- Qualité précise: 502.19900
- Masse isotopique unique: 502.199153
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 3
- Complexité: 1040
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 6.8
- Surface topologique des pôles: 105
Propriétés expérimentales
- Couleur / forme: Yellow powder
- Dense: 1.38
- Point d'ébullition: 741.4°Cat760mmHg
- Point d'éclair: 246.3°C
- Indice de réfraction: 1.68
- Le PSA: 109.36000
- Le LogP: 6.66940
- Pression de vapeur: 0.0±2.5 mmHg at 25°C
6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)- Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:(BD299640)
6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1542-1 mL * 10 mM (in DMSO) |
Cycloheterophyllin |
36545-53-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
A2B Chem LLC | AF82776-5mg |
Cycloheterophyllin |
36545-53-6 | 98% | 5mg |
$3080.00 | 2024-04-20 | |
TargetMol Chemicals | TN1542-5 mg |
Cycloheterophyllin |
36545-53-6 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
TargetMol Chemicals | TN1542-1 ml * 10 mm |
Cycloheterophyllin |
36545-53-6 | 1 ml * 10 mm |
¥ 6010 | 2024-07-20 | ||
TargetMol Chemicals | TN1542-5mg |
Cycloheterophyllin |
36545-53-6 | 5mg |
¥ 3940 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1542-1 mg |
Cycloheterophyllin |
36545-53-6 | 1mg |
¥2833.00 | 2022-04-26 |
6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)- Littérature connexe
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Alok Kumar Verma,Ram Pratap Nat. Prod. Rep. 2010 27 1571
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2. Index pages
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T. Nomura,Y. Hano Nat. Prod. Rep. 1994 11 205
36545-53-6 (6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)-) Produits connexes
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Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:36545-53-6)Cycloheterophyllin

Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête